
2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate is a heterocyclic compound that combines the structural features of both pyridine and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and quinoline moieties in its structure allows for unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate can be achieved through several methods. One common approach involves the condensation of 2-chloroquinoline-4-carboxylic acid with 3-pyridyl ethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Another method involves the use of transition metal-catalyzed coupling reactions. For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed to couple a quinoline-4-boronic acid derivative with a 3-pyridyl halide under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and real-time monitoring systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, organometallic reagents, and bases such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Alcohol derivatives of quinoline and pyridine.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . Additionally, its ability to chelate metal ions can influence metalloprotein functions and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the pyridine moiety but shares the quinoline core structure.
2-(Pyridin-2-yl)ethyl quinoline-4-carboxylate: Similar structure with the pyridine ring attached at the 2-position instead of the 3-position.
Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the quinoline moiety.
Uniqueness
2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate is unique due to the presence of both pyridine and quinoline rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-pyridin-3-ylethyl quinoline-4-carboxylate |
InChI |
InChI=1S/C17H14N2O2/c20-17(21-11-8-13-4-3-9-18-12-13)15-7-10-19-16-6-2-1-5-14(15)16/h1-7,9-10,12H,8,11H2 |
InChI Key |
PXPIISNEMOFZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)OCCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


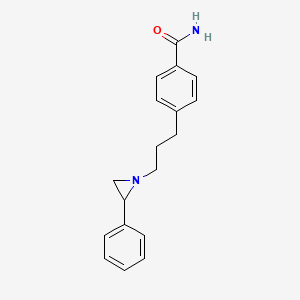
![6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11844618.png)

![3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid](/img/structure/B11844628.png)
![Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11844632.png)
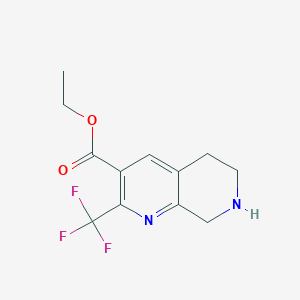
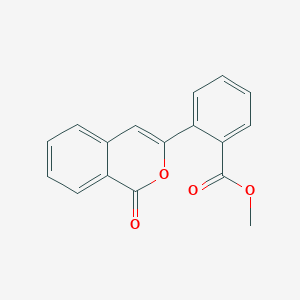
![Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl-](/img/structure/B11844647.png)

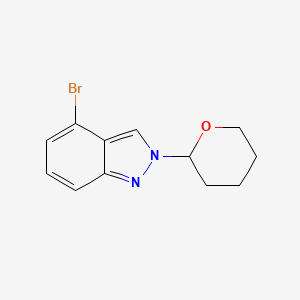
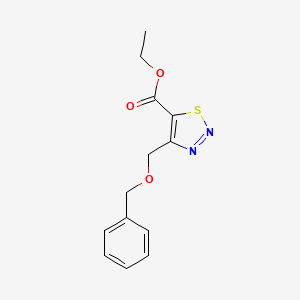
![3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11844671.png)
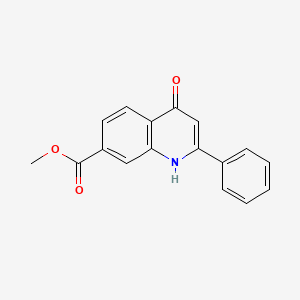
![2,4-Dimethyl-9-phenylindeno[2,1-B]pyran](/img/structure/B11844694.png)
